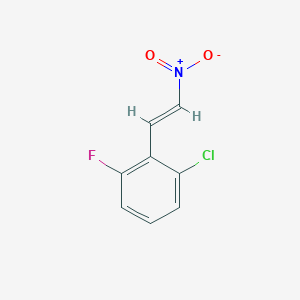

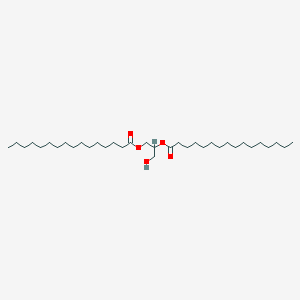

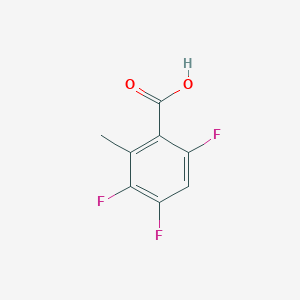

![molecular formula C10H9ClN2O4 B053089 N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide CAS No. 119457-11-3](/img/structure/B53089.png)

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide

Descripción general

Descripción

"N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide" is a chemical compound with potential interest in various scientific fields. Its synthesis and properties are crucial for understanding its applications and behavior in different chemical contexts.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or nitrobenzene derivatives. For instance, a one-pot synthesis approach has been proposed for the selective formation of N-(4-hydroxyphenyl)acetamide from the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, showcasing the efficiency and selectivity achievable in synthesizing nitrophenyl-acetamide derivatives (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, reveals specific conformational details like the syn orientation of the N—H bond relative to substituent groups. These structural details are fundamental in understanding the compound's reactivity and interactions with other molecules (B. Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving "this compound" derivatives often include alkylation, nitration, and reductive processes. These reactions are influenced by factors like solvent nature, reaction temperature, and catalysts, affecting yield and selectivity. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the process of alkylation and nitration with specific conditions leading to high yields and confirming product structures through various spectroscopic methods (Zhang Da-yang, 2004).

Physical Properties Analysis

The physical properties of compounds like "this compound" and its derivatives can be elucidated through crystallography and spectroscopy. Studies reveal information on bond lengths, angles, and molecular conformations, essential for understanding the compound's behavior in different environments (B. Thimme Gowda et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituent groups. Investigations into the solvatochromism of heteroaromatic compounds, for example, shed light on the effects of solvent interactions and hydrogen bonding on compound behavior, highlighting the complexity of "this compound" derivatives' chemical properties (I. G. Krivoruchka et al., 2004).

Aplicaciones Científicas De Investigación

Solvatochromism in Heteroaromatic Compounds : N-(4-Methyl-2-nitrophenyl)acetamide, a compound structurally similar to N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide, demonstrates solvatochromic properties. These compounds form complexes with protophilic solvents and show a labile equilibrium with nonspecifically solvated molecules. Their solvation properties are affected by temperature, phase state, and the protophilic nature of the medium (Krivoruchka et al., 2004).

Conformational Studies : Research on related compounds like 2-Chloro-N-(3-methylphenyl)acetamide and 2,2-Dichloro-N-(3-nitrophenyl)acetamide provides insights into their molecular conformations. These studies help in understanding the behavior of such molecules under various conditions, which is crucial for designing effective drugs and other chemical products (Gowda et al., 2007), (Gowda et al., 2008).

Synthesis and Characterization of Derivatives : Studies on synthesizing and characterizing various derivatives of similar compounds like N-(4,5-dichloro-2-nitrophenyl)acetamide are crucial for developing new materials and pharmaceuticals. Such research often involves exploring different chemical reactions and analyzing the resultant products through various spectroscopic methods (Begunov & Valyaeva, 2015).

Density Functional Theory Investigations : Theoretical studies using density functional theory (DFT) on N,N-diacylaniline derivatives provide valuable insights into the electronic structure and properties of these molecules, which can be fundamental for understanding their reactivity and interaction with other molecules (Al‐Sehemi et al., 2017).

Pharmaceutical Applications : Compounds like N-(3-Amino-4-methoxyphenyl)acetamide, structurally similar to this compound, are intermediates in the production of various drugs, such as azo disperse dyes. Research in this area focuses on improving synthesis methods to enhance efficiency and sustainability (Zhang Qun-feng, 2008).

Mecanismo De Acción

Target of Action

The primary target of 2-Nitro-4-(2-chloroacetyl)-acetanilide is β-tubulin , a protein that forms microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

2-Nitro-4-(2-chloroacetyl)-acetanilide interacts with β-tubulin by covalently binding to cysteine 239 and secondarily with cysteine 354 . This binding inhibits tubulin assembly and suppresses microtubule dynamics, affecting cell division and potentially leading to cell death .

Biochemical Pathways

The compound’s interaction with β-tubulin affects the microtubule dynamics within cells . Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, the compound’s action can have significant downstream effects on these cellular processes .

Pharmacokinetics

Similar compounds are known to have good bioavailability .

Result of Action

The molecular and cellular effects of 2-Nitro-4-(2-chloroacetyl)-acetanilide’s action include the disruption of microtubule dynamics, which can lead to cell cycle arrest and potentially cell death . This makes it a potential candidate for anticancer therapies .

Propiedades

IUPAC Name |

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4/c1-6(14)12-8-3-2-7(10(15)5-11)4-9(8)13(16)17/h2-4H,5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJQUSFKJADNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

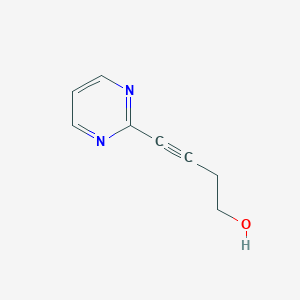

![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)